molecular formula C14H11NO2 B045686 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one CAS No. 53944-31-3

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B045686
CAS RN: 53944-31-3
M. Wt: 225.24 g/mol
InChI Key: QJEREWAEAHLFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931199

Procedure details

7.6 ml of nitric acid (specific gravity 1.38) and 7.9 g of potassium permanganate are added to a suspension of 2 g of magnesium oxide in 50 ml of water, and the mixture is heated to 60°C. To the mixture is added 4.5 g of 7-ethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine over a period of 30 minutes with stirring, keeping the temperature at 60°-70°C. After the addition the mixture is stirred at 60°-70°C for 4.5 hours. After cooling, the reaction mixture is filtered under reduced pressure, and the residue containing manganese dioxide is extracted several times with chloroform. The chloroform layer is washed with water, dried, and the chloroform is distilled off. The residue is recrystallized from toluene to give 3.2 g of 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-196°C.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[Mn]([O-])(=O)(=O)=O.[K+].[O-2:11].[Mg+2].[CH2:13]([C:15]1[CH:16]=[CH:17][C:18]2[O:27][C:22]3=[N:23][CH:24]=[CH:25][CH:26]=[C:21]3[C:20](=[O:28])[C:19]=2[CH:29]=1)[CH3:14]>O>[C:13]([C:15]1[CH:16]=[CH:17][C:18]2[O:27][C:22]3=[N:23][CH:24]=[CH:25][CH:26]=[C:21]3[C:20](=[O:28])[C:19]=2[CH:29]=1)(=[O:11])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
7.9 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60°-70°C
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
is stirred at 60°-70°C for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered under reduced pressure
ADDITION
Type
ADDITION
Details
the residue containing manganese dioxide
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.